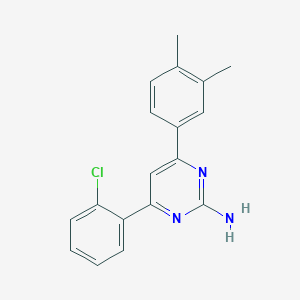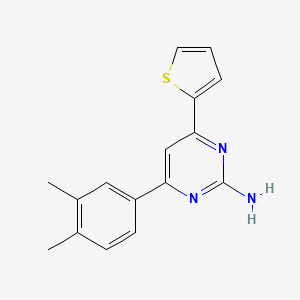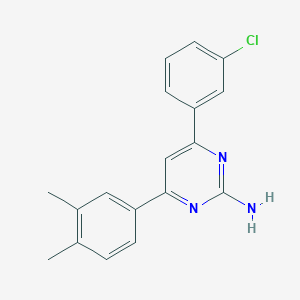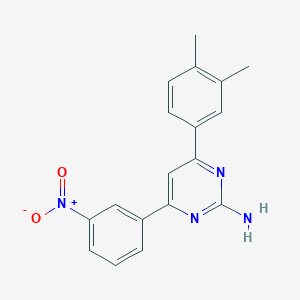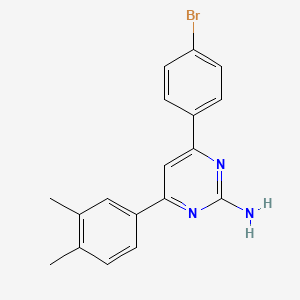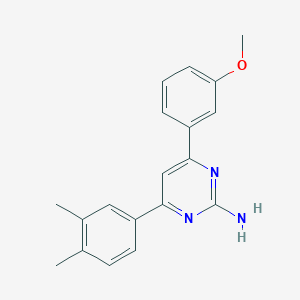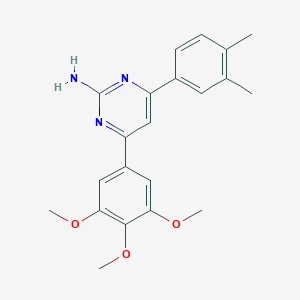
4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (DMTPA) is an organic compound that has been studied for its potential applications in scientific research. DMTPA is a member of the pyrimidin-2-amine family, which is a group of compounds that are derived from pyrimidine and amine. DMTPA has been found to have several unique properties that make it a useful tool for scientists in a variety of fields.
Applications De Recherche Scientifique
Hydrogen Bonding Patterns and Structural Analysis
Hydrogen bonding patterns in compounds closely related to the specified pyrimidine derivative have been extensively studied. For instance, research has demonstrated intricate hydrogen-bonding patterns in pyrimidine compounds, facilitating understanding of their structural characteristics and potential for forming stable crystal structures (M. Hemamalini, P. Muthiah, D. Lynch, 2006). These findings contribute to the broader knowledge of pyrimidine chemistry, aiding in the design and synthesis of new compounds with tailored properties.
Synthetic Pathways and Derivatives
The synthetic versatility of pyrimidine derivatives allows for the creation of a diverse array of compounds with potential applications in various domains. For example, the facile construction of substituted pyrimidopyrimidinones (W. Hamama, M. Ismail, Hana’a A. Al-Saman, H. Zoorob, 2012) and the synthesis of pyrimidine-linked heterocyclic compounds with antimicrobial and insecticidal properties (P. P. Deohate, Kalpana A. Palaspagar, 2020) demonstrate the chemical flexibility and application potential of pyrimidine cores.
Antifungal and Anticancer Properties
Research has also explored the antifungal (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017) and anticancer (K. A. Ali, Naglaa A. Abdel Hafez, M. Elsayed, Manal M. El-Shahawi, S. El-Hallouty, A. Amr, 2017) activities of pyrimidine derivatives, highlighting their potential as therapeutic agents. These studies not only underscore the biological relevance of pyrimidine compounds but also suggest the therapeutic research avenues that 4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could explore.
Kinase Inhibition for Therapeutic Targets
The structural analysis of pyrimidine derivatives designed as kinase inhibitors (J. Guillon, M. Marchivie, Yvonnick Loidreau, N. Pinaud, T. Besson, 2013) points to the compound's potential application in targeting specific enzymes involved in disease processes. This underscores the significance of pyrimidine derivatives in developing targeted therapies.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-6-7-14(8-13(12)2)16-11-17(24-21(22)23-16)15-9-18(25-3)20(27-5)19(10-15)26-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSFNHZGASKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

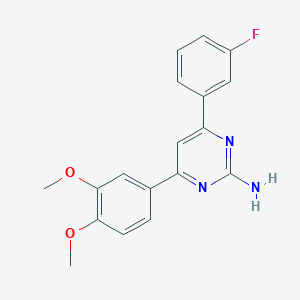
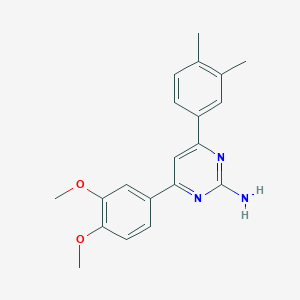
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
